molecular formula C24H18O B12589315 2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- CAS No. 428440-70-4

2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)-

Cat. No.: B12589315
CAS No.: 428440-70-4
M. Wt: 322.4 g/mol
InChI Key: FOUVUBTWCIZYHG-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- has various scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(4-methylphenyl)-3-phenyl-: A similar chalcone with a phenyl group instead of a phenanthrenyl group.

    2-Propen-1-one, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-: Another chalcone with a methoxy-substituted phenyl group.

Uniqueness

2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- is unique due to the presence of the phenanthrenyl group, which can impart distinct chemical and biological properties compared to other chalcones

Properties

CAS No.

428440-70-4

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenanthren-9-ylprop-2-en-1-one

InChI

InChI=1S/C24H18O/c1-17-10-12-18(13-11-17)24(25)15-14-20-16-19-6-2-3-7-21(19)23-9-5-4-8-22(20)23/h2-16H,1H3

InChI Key

FOUVUBTWCIZYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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